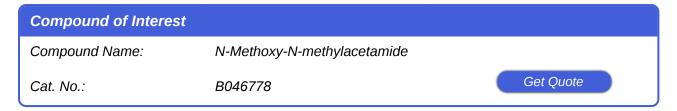


# Application Notes and Protocols: Synthesis of Functionalized Ketones Using N-Methoxy-Nmethylacetamide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are versatile reagents in organic synthesis, particularly for the preparation of ketones. The use of **N-methoxy-N-methylacetamide** and its derivatives offers a reliable and high-yielding method for the synthesis of a wide array of functionalized ketones. This approach, known as the Weinreb Ketone Synthesis, circumvents the common issue of over-addition of organometallic reagents that often plagues syntheses using esters or acid chlorides, which can lead to the formation of tertiary alcohols as byproducts.[1][2][3] The stability of the tetrahedral intermediate, formed by the chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen, is key to the success of this method, allowing for the isolation of the desired ketone upon acidic workup.[1][3]

These application notes provide detailed protocols and data for the synthesis of functionalized ketones, including biaryl ketones and  $\alpha$ -chloro ketones, using **N-methoxy-N-methylacetamide** and its derivatives.

# Key Advantages of Using N-Methoxy-N-methylamides:

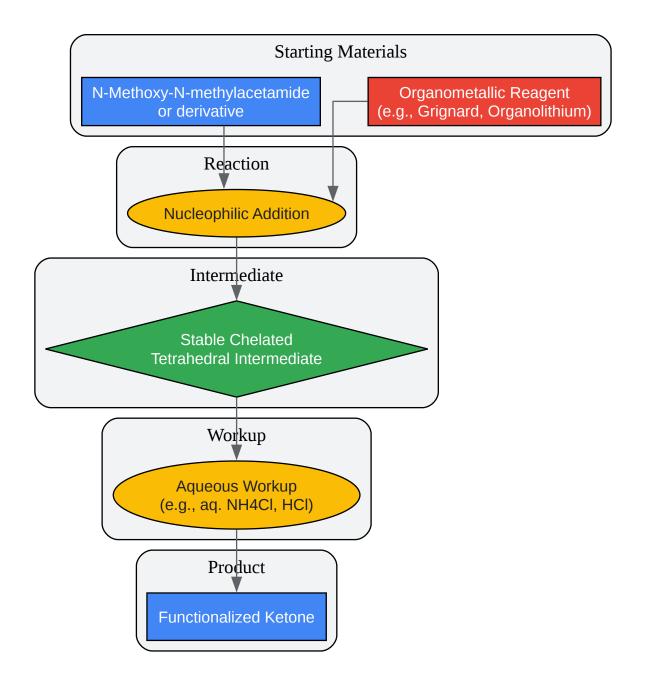


- High Selectivity: Prevents the formation of tertiary alcohol byproducts due to the stability of the chelated intermediate.[1][3]
- High Yields: Generally provides ketones in good to excellent yields.[4][5]
- Broad Substrate Scope: Tolerates a wide range of functional groups on both the Weinreb amide and the organometallic reagent.[4][6]
- Versatility: Can be used with various organometallic reagents, including Grignard reagents and organolithium species.[1][5]

# **General Reaction Workflow**

The overall process involves the reaction of an N-methoxy-N-methylamide with an organometallic reagent to form a stable intermediate, which is then hydrolyzed to yield the ketone.





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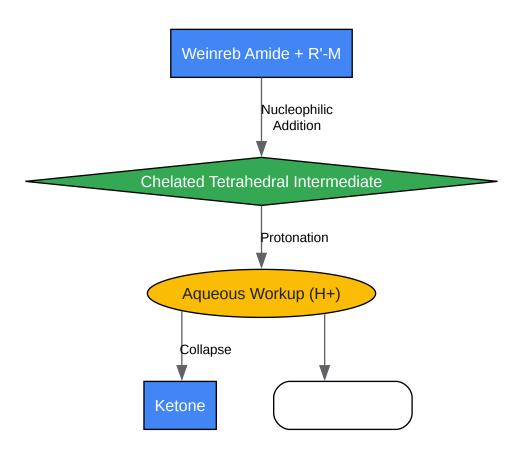
Caption: General workflow for the synthesis of functionalized ketones.

# **Reaction Mechanism**

The reaction proceeds through a nucleophilic addition of the organometallic reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal ion with both the carbonyl oxygen and the methoxy oxygen. This stable



intermediate prevents further addition of the organometallic reagent. Subsequent acidic workup protonates the intermediate, which then collapses to form the ketone.



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Caption: Simplified mechanism of the Weinreb Ketone Synthesis.

# **Experimental Protocols**

# Protocol 1: General Procedure for the Synthesis of Biaryl Ketones

This protocol is adapted from the work of Li and Szostak for the arylation of N-methoxy-N-methylamides with functionalized Grignard reagents.[4]

#### Materials:

- N-methoxy-N-methylbenzamide (or other aromatic Weinreb amide)
- Aryl bromide or iodide



- i-PrMgCl·LiCl (1.3 M in THF)
- Anhydrous toluene
- Saturated aqueous NH4Cl solution
- Ethyl acetate
- Anhydrous Na2SO4 or MgSO4
- Silica gel for column chromatography

#### Procedure:

- Preparation of the Grignard Reagent: To a solution of the aryl bromide or iodide (1.2 equiv) in anhydrous toluene (to make a 0.25 M solution with respect to the Weinreb amide) at -20 °C under an inert atmosphere (e.g., argon), add i-PrMgCl·LiCl (1.2 equiv) dropwise. Stir the mixture at -20 °C for 1-3 hours to complete the Mg/halide exchange.
- Reaction: To the freshly prepared Grignard reagent, add a solution of the N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous toluene dropwise at -20 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3
  hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by the addition of saturated aqueous NH4Cl solution.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.

# Protocol 2: Synthesis of an $\alpha$ -Siloxy Ketone



This protocol is an example of the reaction of a Weinreb amide with an organolithium reagent. [1]

#### Materials:

- α-siloxy Weinreb amide
- n-butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous NH4Cl solution
- Ethyl acetate
- Anhydrous Na2SO4
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: Dissolve the α-siloxy Weinreb amide (1.0 mol equiv) in dry THF (to make a 0.12 M solution) in a flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of Organolithium Reagent: Add n-butyllithium (1.1 mol equiv) dropwise to the cooled solution.
- Reaction: Stir the resulting solution at -78 °C for 2.5 hours.
- Workup: Quench the reaction with saturated aqueous NH4Cl.
- Extraction: Extract the mixture three times with ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.



• Purification: Purify the residue by flash column chromatography on silica gel to yield the  $\alpha$ -siloxy ketone.

# **Data Presentation**

The following table summarizes the synthesis of various functionalized biaryl ketones from the corresponding N-methoxy-N-methylamides and functionalized Grignard reagents, with data adapted from Li and Szostak (2020).[4]



Entry	Weinreb Amide (R- CON(OMe)Me)	Aryl Halide (Ar-X)	Product (R- CO-Ar)	Yield (%)
1	N-methoxy-N- methylbenzamid e	4-bromoanisole	4- methoxybenzoph enone	94
2	N-methoxy-N- methylbenzamid e	3- bromofluorobenz ene	3- fluorobenzophen one	72
3	N-methoxy-N- methylbenzamid e	3- bromobenzonitril e	3- cyanobenzophen one	73
4	N-methoxy-N- methylbenzamid e	4-bromotoluene	4- methylbenzophe none	88
5	N-methoxy-N- methylbenzamid e	4- bromochlorobenz ene	4- chlorobenzophen one	85
6	N-methoxy-N- methylbenzamid e	1-bromo-4- (trifluoromethyl)b enzene	4- (trifluoromethyl)b enzophenone	91
7	N-methoxy-N- methyl-4- methoxybenzami de	4-bromotoluene	4-methoxy-4'- methylbenzophe none	92
8	N-methoxy-N- methyl-4- chlorobenzamide	4-bromoanisole	4-chloro-4'- methoxybenzoph enone	89
9	N-methoxy-N- methyl-4- (trifluoromethyl)b enzamide	4-bromotoluene	4- (trifluoromethyl)- 4'-	95



			methylbenzophe none	
10	N-methoxy-N- methyl-2- naphthamide	4-bromoanisole	2-(4- methoxybenzoyl) naphthalene	86
11	Ataluren derived Weinreb amide	3- bromobenzonitril e	Ataluren-derived biaryl ketone	70
12	Adapalene derived Weinreb amide	4-bromopyridine	Adapalene- derived heterocyclic ketone	82
13	Probenecid derived Weinreb amide	4- bromobenzonitril e	Probenecid- derived biaryl ketone	65

# Application in the Synthesis of Functionalized Ketones α-Chloro Ketones

Functionalized **N-methoxy-N-methylacetamide**s can serve as precursors to functionalized ketones. For example, 2-chloro-**N-methoxy-N-methylacetamide** can be used to synthesize  $\alpha$ -chloro ketones, which are valuable intermediates in organic synthesis. These compounds can be used in the preparation of biologically active molecules such as 2-alkyl-4-quinolones.

# Conclusion

The use of **N-methoxy-N-methylacetamide** and its derivatives provides a robust and efficient methodology for the synthesis of a diverse range of functionalized ketones. The Weinreb Ketone Synthesis is a cornerstone reaction in modern organic chemistry, finding applications in natural product synthesis, drug discovery, and materials science. The protocols and data presented herein offer a practical guide for researchers and professionals in these fields to effectively utilize this powerful synthetic tool.



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